molecular formula C3F6S B074735 Hexafluorothioacetone CAS No. 1490-33-1

Hexafluorothioacetone

Cat. No. B074735
Key on ui cas rn: 1490-33-1
M. Wt: 182.09 g/mol
InChI Key: DBNMHLDZMPEZCX-UHFFFAOYSA-N
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Patent
US04326068

Procedure details

Into a 500 mL flask as described in Example II was charged 48 g (1.50 mole) of sulfur, 5 g (0.086 mole) anh. KF and 200 mL of dimethyl sulfoxide. Hexafluoropropene (133 g, 0.89 mole) was reacted over a 6 hour period at 55° C. to give 104 g (0.275 mole) of crude hexafluorothioacetone dimer for a 62% conversion and yield.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S].[F-:2].[K+].[F:4][C:5]([F:12])([F:11])[C:6](F)=[C:7]([F:9])[F:8].C[S:14](C)=O>>[F:2][C:7]([F:9])([F:8])[C:6]([C:5]([F:12])([F:11])[F:4])=[S:14] |f:1.2,^3:0|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
[S]
Name
Quantity
5 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL flask as described in Example II

Outcomes

Product
Name
Type
product
Smiles
FC(C(=S)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.275 mol
AMOUNT: MASS 104 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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